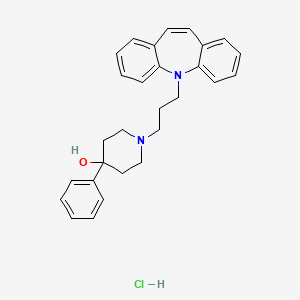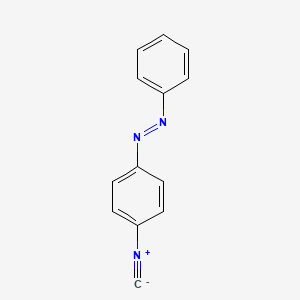
p-(Phenylazo)phenyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Phenylazo)phenyl isocyanide is an organic compound characterized by the presence of both an azo group (-N=N-) and an isocyanide group (-NC)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-(Phenylazo)phenyl isocyanide typically involves the reaction of p-(phenylazo)aniline with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. This reaction leads to the formation of the isocyanide group through a nucleophilic substitution mechanism .
Industrial Production Methods
Industrial production of isocyanides, including this compound, often employs the dehydration of formamides using reagents like phosphorus oxychloride and triethylamine in dichloromethane. This method is favored for its high yield and applicability on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
p-(Phenylazo)phenyl isocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanide group under mild conditions
Major Products
Oxidation: Formation of isocyanates.
Reduction: Formation of amines.
Substitution: Formation of substituted isocyanides and other derivatives
Aplicaciones Científicas De Investigación
p-(Phenylazo)phenyl isocyanide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its unique reactivity
Mecanismo De Acción
The mechanism of action of p-(Phenylazo)phenyl isocyanide involves its ability to form covalent bonds with various molecular targets. The isocyanide group can react with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in the design of bioactive molecules and catalysts. The compound’s interaction with enzymes and other proteins can inhibit their function, making it a potential antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl isocyanide
- p-Tolyl isocyanide
- 2-Isocyanopyrimidine
Uniqueness
p-(Phenylazo)phenyl isocyanide is unique due to the presence of both an azo and an isocyanide group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality is not commonly found in other isocyanides, making it a valuable compound for specialized applications .
Propiedades
Número CAS |
22287-69-0 |
|---|---|
Fórmula molecular |
C13H9N3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(4-isocyanophenyl)-phenyldiazene |
InChI |
InChI=1S/C13H9N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H |
Clave InChI |
NCIOYHPFZVZTGJ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


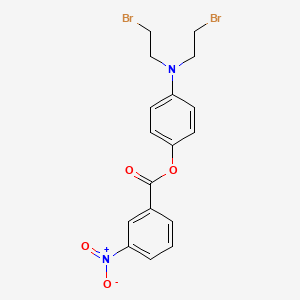
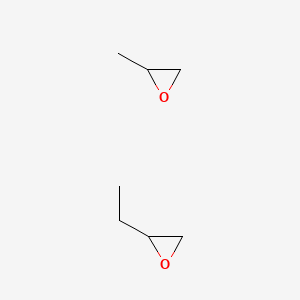
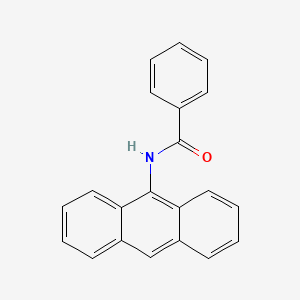

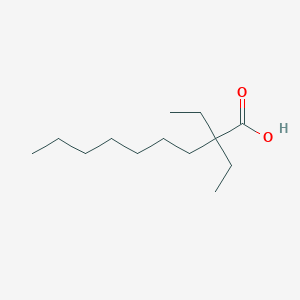
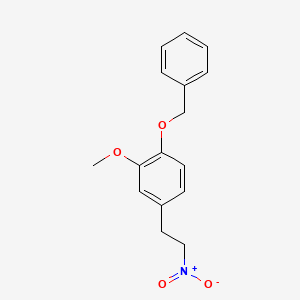
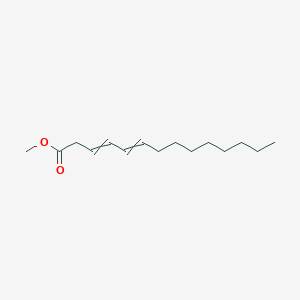
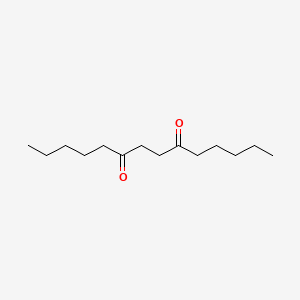
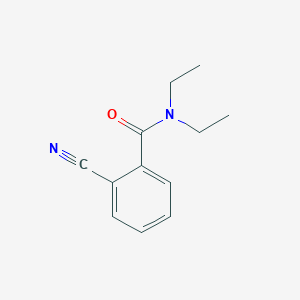
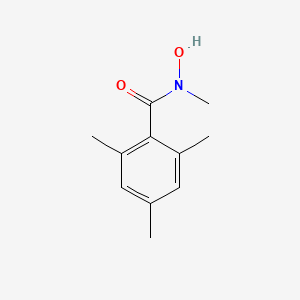
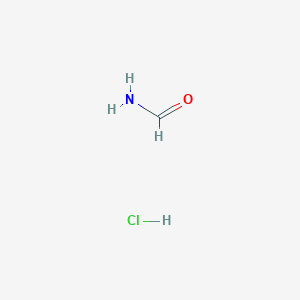
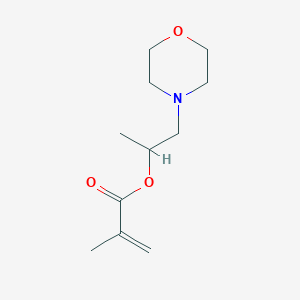
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
